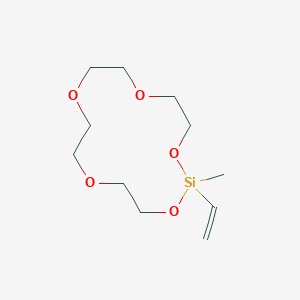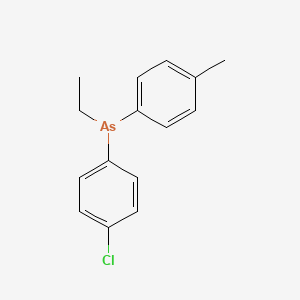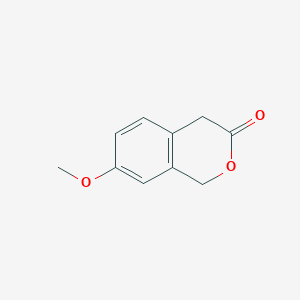
7-(methyloxy)-1,4-dihydro-3H-2-benzopyran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- can be achieved through various synthetic routes. One common method involves the reaction of o-acylphenylacetic acid derivatives in acetic anhydride at elevated temperatures (around 140°C) . This reaction can be further optimized by using alternative reagents to improve the yield and efficiency of the synthesis.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with additional purification steps to ensure the desired purity and quality of the final product .
Chemical Reactions Analysis
3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the benzopyran ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in various chemical reactions.
Biology: This compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and microbial pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one: This compound has additional methoxy groups, which may enhance its biological activities.
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one:
The uniqueness of 3H-2-Benzopyran-3-one, 1,4-dihydro-7-methoxy- lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
7-methoxy-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C10H10O3/c1-12-9-3-2-7-5-10(11)13-6-8(7)4-9/h2-4H,5-6H2,1H3 |
InChI Key |
OWUHPMNSCPFQPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(=O)OC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







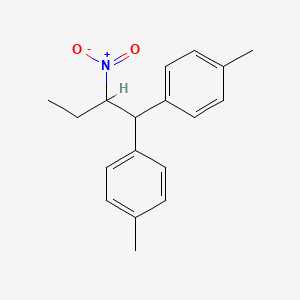

![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)
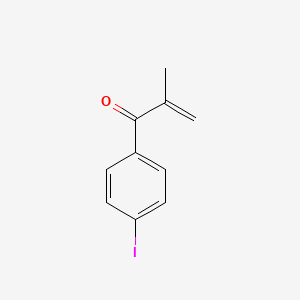
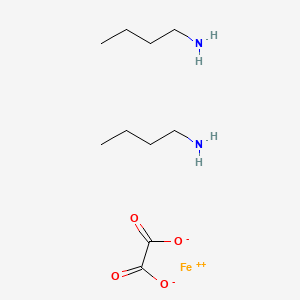
silane](/img/structure/B14427896.png)
